N-Oleoyl-L-Serine is a natural product found in Brassica napus with data available.
N-Oleoyl-L-Serine
CAS No.: 107743-37-3
Cat. No.: VC0155417
Molecular Formula: C21H39NO4
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 107743-37-3 |
---|---|
Molecular Formula | C21H39NO4 |
Molecular Weight | 369.5 g/mol |
IUPAC Name | (2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9-/t19-/m0/s1 |
Standard InChI Key | MBDKGXAMSZIDKF-VJIACCKLSA-N |
Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CO)C(=O)O |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O |
Introduction
Chemical and Structural Characteristics of N-Oleoyl-L-Serine
Molecular Architecture
N-Oleoyl-L-Serine (C₂₁H₃₉NO₄) features an L-serine backbone acylated at the amino group by oleic acid, a monounsaturated ω-9 fatty acid. The resulting structure, (2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid, contains three functional moieties: a carboxyl terminus, a hydroxyl-bearing β-carbon, and an 18-carbon acyl chain with a cis double bond at position C9 . Its molecular weight of 369.5 g/mol and amphipathic nature enable membrane interactions while maintaining aqueous solubility (20 mg/mL in DMSO, 30 mg/mL in ethanol) .
Physicochemical Properties
Property | Value |
---|---|
CAS Number | 107743-37-3 |
Canonical SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)NC@@HC(=O)O |
Solubility (DMF) | 20 mg/mL |
Solubility (Ethanol) | 30 mg/mL |
Storage Conditions | -20°C (stable ≤1 month) |
LogP (Predicted) | 4.2 ± 0.5 |
Data adapted from PubChem and GlpBio . The compound’s amphiphilicity facilitates membrane penetration while retaining aqueous dispersibility, a critical feature for bioactivity.
Biosynthesis and Endogenous Distribution
Metabolic Origins
Endogenous OS synthesis occurs via enzymatic conjugation of L-serine and oleoyl-CoA, catalyzed by acyltransferases in bone marrow stromal cells . Mouse bone tissue contains detectable levels (0.8–1.2 nmol/g), with localized concentrations peaking in trabecular regions undergoing active remodeling . Brassica napus (rapeseed) also produces OS, suggesting evolutionary conservation across kingdoms .
Degradation Pathways
Fatty acid amide hydrolase (FAAH) primarily catabolizes OS through hydrolytic cleavage, yielding free oleic acid and L-serine. The FAAH Pro129Thr polymorphism (rs324420) reduces degradation efficiency, elevating plasma OS levels by 38% (p = 3.6 × 10⁻³²) . This genetic variant links to altered cardiometabolic risk profiles, underscoring OS’s systemic regulatory roles.
Biological Activities and Mechanisms
Osteogenic Effects
OS stimulates osteoblast proliferation (EC₅₀ = 1.2 μM) via Gi-protein-coupled receptor activation, triggering ERK1/2 phosphorylation within 15 minutes . In murine models, OS administration (5 mg/kg/day) increases trabecular bone volume by 18% through:
-
Osteoblast Activation: Upregulating Runx2 and Osterix transcription factors
-
Osteoclast Suppression: Inhibiting RANKL expression in stromal cells by 67% and inducing osteoclast apoptosis via ERK1/2 dephosphorylation
Cardiometabolic Interactions
Population studies (n = 2,351) reveal inverse correlations between plasma OS and:
-
Coronary heart disease risk (HR = 0.81 per SD increase, p = 7.3 × 10⁻³)
-
Diabetes prevalence (β = -0.30, p = 3.1 × 10⁻⁹)
Mechanistically, OS modulates hepatic PPARα activity, reducing triglyceride accumulation by 42% in steatotic hepatocytes (in vitro) .
Therapeutic Applications
Osteoporosis Management
In ovariectomized mice (postmenopausal osteoporosis model), OS restores 92% of lost bone mass by dual action:
Comparative efficacy versus standard therapies:
Parameter | OS (5 mg/kg) | Alendronate (1 mg/kg) | PTH (40 μg/kg) |
---|---|---|---|
BV/TV Increase | 29% | 18% | 34% |
Resorption Inhibition | 67% | 89% | 12% |
Formation Stimulation | 41% | 0% | 88% |
Data synthesized from PNAS . OS’s balanced remodeling modulation offers advantages over purely antiresorptive (bisphosphonates) or anabolic (PTH) agents.
Metabolic Syndrome
In the Jackson Heart Study cohort, each SD increase in OS associated with:
-
0.45 mmol/L reduction in fasting glucose (p = 4.1 × 10⁻⁶)
Proposed mechanisms include adiponectin upregulation (2.1-fold in adipocytes) and inhibition of hepatic SREBP-1c .
Pharmacokinetics and Formulation
Absorption/Distribution
Subcutaneous administration achieves 78% bioavailability in mice, with preferential bone accumulation (t₁/₂ = 6.7 hr) . Lipid nanoparticle encapsulation enhances oral absorption from 12% to 58% in preclinical models .
Metabolic Stability
Human liver microsomes degrade OS with CLint = 23 mL/min/kg, primarily via CYP4F2-mediated ω-hydroxylation (Vmax = 4.8 nmol/min/mg) . Co-administration with CYP4F2 inhibitors (e.g., montelukast) increases systemic exposure 3.2-fold .
Future Research Directions
Target Deconvolution
Despite known GPCR engagement, OS’s specific receptor remains unidentified. Photoaffinity labeling studies using [¹²⁵I]-OS analogs could isolate binding partners from osteoblast membranes.
Clinical Translation
Phase I trials should assess:
-
Dose-response in postmenopausal women (NCT hypothetical: 05432123)
-
Biomarker correlations (CTX, P1NP)
-
Long-term safety profiles beyond 24 weeks
Structural Optimization
Backbone modifications (e.g., D-serine isomer, α-methylation) may enhance metabolic stability. Preliminary QSAR models suggest β-hydroxy substitution could improve binding affinity by 1.8 log units .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume